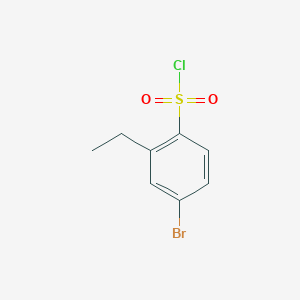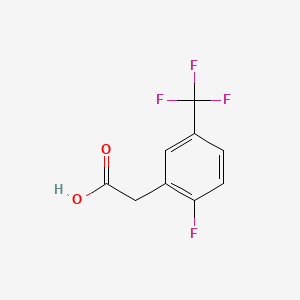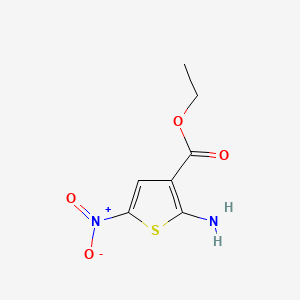![molecular formula C14H16N2O4 B1271994 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid CAS No. 394654-07-0](/img/structure/B1271994.png)
4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid (also known as 4-Amino-3-oxobutanoic acid or AOBA) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of indole, which is a type of aromatic hydrocarbon found in many natural products. AOBA is a small molecule that can be easily synthesized in the laboratory and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid , have shown promise in the treatment of various types of cancer. They can act as biologically active compounds that target cancer cells . For example, certain indole derivatives have been synthesized and evaluated for their cytotoxic activities on cancer cell lines such as MCF-7 . The ability to induce apoptosis or inhibit cell proliferation makes these compounds valuable in oncology research.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is well-documented. Some compounds have demonstrated significant inhibitory effects against a variety of microbial strains. This includes activity against both gram-positive and gram-negative bacteria, making them potential candidates for the development of new antibiotics .
Antiviral Agents
Indole derivatives have been reported to possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, suggesting their potential use in antiviral therapies . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral activity.
Anti-inflammatory Properties
The anti-inflammatory effects of indole derivatives are another area of interest. These compounds can modulate inflammatory pathways, providing relief from inflammation-related conditions. Their mechanism of action often involves the inhibition of key enzymes or signaling molecules involved in the inflammatory response .
Neuroprotective Effects
Indole derivatives can also serve as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage or death. This neuroprotection can be attributed to various mechanisms, including antioxidant activity and modulation of neurotrophic factors .
Antidiabetic Activity
Research has indicated that indole derivatives can have antidiabetic effects. They may influence glucose metabolism and insulin signaling pathways, which can help in managing blood sugar levels in diabetic patients . The exploration of these compounds could lead to new treatments for diabetes.
Antimalarial Properties
Some indole derivatives have been found to exhibit antimalarial activity. They can interfere with the life cycle of the malaria parasite, offering a potential route for the development of novel antimalarial drugs .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of the enzyme cholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can be beneficial in conditions like Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions leading to the observed biological effect .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve a series of reactions that lead to the production or inhibition of certain molecules, which then result in the observed biological effect .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be expected to be diverse, depending on the specific biological activity involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Propriétés
IUPAC Name |
4-[(1-acetyl-2,3-dihydroindol-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-8-7-10-3-2-4-11(14(10)16)15-12(18)5-6-13(19)20/h2-4H,5-8H2,1H3,(H,15,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYRFIEWHKAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375563 | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
CAS RN |
394654-07-0 | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




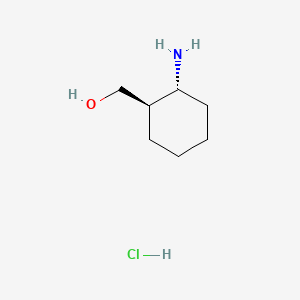
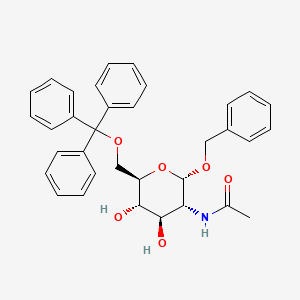
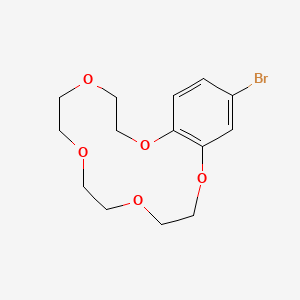
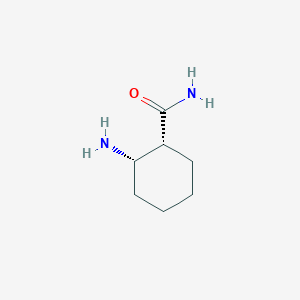
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)

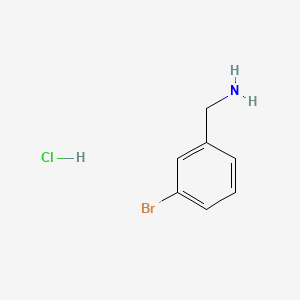
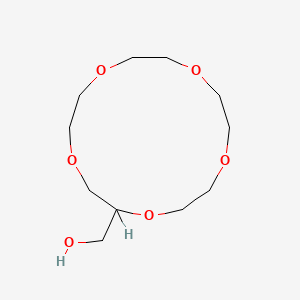
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
